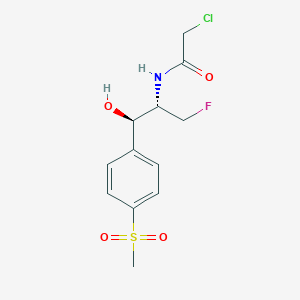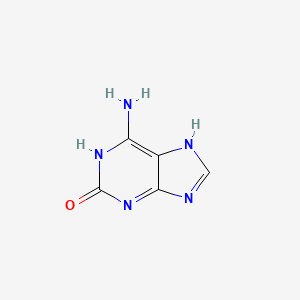
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a biochemical used for proteomics research . It is a derivative of baccatin III . The molecular formula is C58H72N2O18, and the molecular weight is 1085.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel are not detailed in the web search results. The molecular formula is C58H72N2O18, and the molecular weight is 1085.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Methods have been developed for the stereoselective synthesis of protected N-Boc hydroxy methyl phenyl azetidinone, which is a key intermediate in the synthesis of novel C-3' methyl taxotere (docetaxel) analogs (Lucatelli et al., 2002).
Derivative Synthesis : Research has shown effective approaches for creating α-aminoalkylacrylic acid derivatives, leading to the synthesis of C-2′ hydroxymethyl analogues of docetaxel (Génisson et al., 1996).
Protective Groups in Synthesis : The use of 2-monosubstituted-1,3-oxazolidines as protective groups for N-boc-phenylisoserine in docetaxel preparation is a novel approach that has been explored (Didier et al., 1994).
Anticancer Applications
Activity Against Cancer Cell Lines : New taxoids, including variants of docetaxel, have shown excellent cytotoxicity against various human cancer cell lines, highlighting their potential in cancer therapy (Ojima et al., 1996).
Improved Solubility and Delivery : Research on docetaxel/2-Hydroxypropyl β-Cyclodextrin inclusion complexes has demonstrated increased solubility and effective release from nanochannel drug delivery systems, indicating potential for improved cancer treatment applications (Ferrati et al., 2015).
Nanocarrier Systems : The development of high docetaxel loaded poly(2-oxazoline)s micelles offers a promising approach for delivering docetaxel with high drug loading content and good safety, showing considerable anti-cancer activity (Xu et al., 2021).
Safety and Hazards
Eigenschaften
CAS-Nummer |
1714967-25-5 |
|---|---|
Molekularformel |
C58H72N2O18 |
Molekulargewicht |
1085.19 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
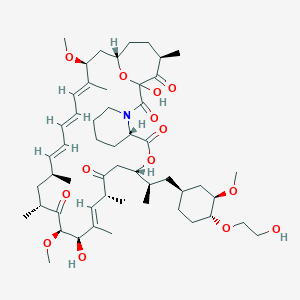
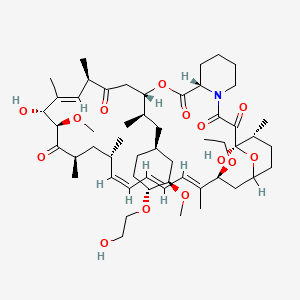

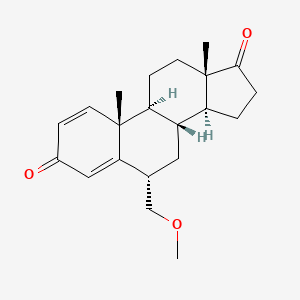
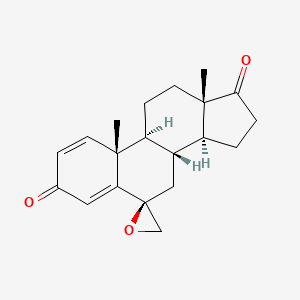
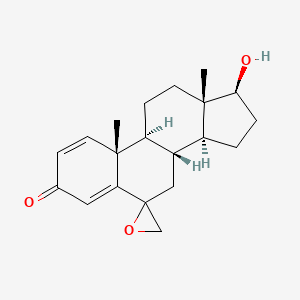
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
